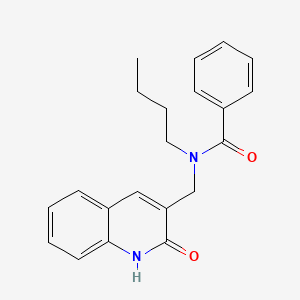

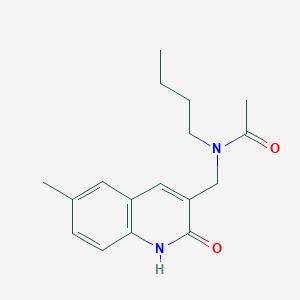

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis

The molecular formula of a similar compound, N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide, is C12H12N2O2 .Chemical Reactions Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in similar reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide might affect similar biochemical pathways.

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it might contribute to the formation of new carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide is its ability to bind to DNA and RNA with high specificity, making it a useful tool for studying nucleic acid structures and interactions. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and use the compound.

Orientations Futures

There are many potential future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide. One area of interest is in the development of new fluorescent probes for nucleic acid research, which could have applications in fields such as genomics and personalized medicine. Another area of interest is in the development of new cancer therapies based on this compound, which could have the potential to target cancer cells with high specificity. Overall, this compound is a promising compound with potential applications in a variety of scientific research fields.

Méthodes De Synthèse

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline with butylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final this compound compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.

Applications De Recherche Scientifique

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide has potential applications in a variety of scientific research fields. One of the main uses of this compound is in nucleic acid research, where it is used as a fluorescent probe to study DNA and RNA structures and interactions. This compound has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.

Propriétés

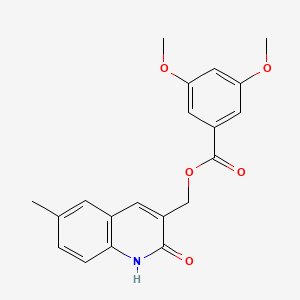

IUPAC Name |

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-5-8-19(13(3)20)11-15-10-14-9-12(2)6-7-16(14)18-17(15)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEGLCYZLGJFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.